Pseudoginsenósido Rt1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pseudoginsenoside Rt1 is not directly covered in the available literature. However, the synthesis of related compounds typically involves complex biochemical pathways or chemical reactions that mimic natural processes. For instance, the synthesis of multiply arylated heteroarenes via palladium-catalyzed direct C–H arylation reactions with aryl halides or pseudohalides or aryliodonium salts showcases the type of chemical ingenuity that might be applicable in the synthesis of pseudoginsenoside Rt1 (Rossi et al., 2014)(Rossi et al., 2014).

Aplicaciones Científicas De Investigación

Medicina tradicional china

El Pseudoginsenósido Rt1 se encuentra en Panacis majoris Rhizoma (PMR), una medicina tradicional china con propiedades tónicas, hemostáticas y analgésicas . El PMR tiene una larga historia de uso popular y tiene un potencial considerable para su desarrollo y exploración adicionales .

Fitoquímica

La investigación moderna indica que las saponinas son los principales componentes activos del PMR, y el this compound es una de estas saponinas . Se han aislado un total de 122 compuestos del PMR, siendo la gran mayoría saponinas triterpenoides .

Farmacología

Los estudios farmacológicos han demostrado que los compuestos y extractos del PMR, incluido el this compound, exhiben actividades notables, que incluyen efectos hepatoprotectores, anticancerígenos, cardioprotectores, anti-lesión cerebral isquémica, antioxidantes, antiinflamatorios, analgésicos y anticoagulantes .

Interacciones medicamentosas

El this compound exhibe una buena actividad antiarrítmica . Sin embargo, también tiene un efecto inhibitorio sobre las enzimas del citocromo 450 (CYP450) y los principales transportadores de fármacos . Esto podría afectar la eficacia de los medicamentos utilizados junto con el this compound, lo que lleva a posibles interacciones fármaco-fármaco .

Desarrollo futuro

Estos compuestos, incluido el this compound, que sirven como moléculas precursoras para el desarrollo de fármacos, son de gran valor . Esto ofrece información valiosa para su desarrollo y utilización de recursos posteriores .

Mecanismo De Acción

Target of Action

Pseudoginsenoside Rt1 is a type of ginsenoside, which are the active components of ginseng . Ginsenosides are known to interact with steroidal receptors , modulating multiple physiological activities . .

Mode of Action

Ginsenosides, including pseudoginsenoside rt1, are known to exert their functions via interactions with steroidal receptors . These interactions can lead to various changes in the body, depending on the specific targets involved.

Biochemical Pathways

Ginsenosides in general are known to modulate multiple physiological activities . This suggests that Pseudoginsenoside Rt1 may affect various biochemical pathways, leading to downstream effects on the body’s physiology.

Pharmacokinetics

It’s known that the bioavailability of ginsenosides is generally low . This is one of the major hurdles that needs to be overcome to advance the use of ginsenosides, including Pseudoginsenoside Rt1, in clinical settings .

Result of Action

Pseudoginsenoside Rt1, isolated from the fruit of Randia siamensis, exhibits acute ichthyotoxic activity . This means it has a toxic effect on fish, which could potentially be leveraged for specific applications.

Action Environment

The action of Pseudoginsenoside Rt1, like other ginsenosides, can be influenced by various environmental factors. For example, the quality and composition of ginsenosides in ginseng plants are influenced by factors such as the species, age, part of the plant, and cultivation conditions . .

Análisis Bioquímico

Biochemical Properties

Pseudoginsenoside Rt1 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in cardiovascular regulation, leading to a decrease in blood pressure and an increase in heart rate . Additionally, Pseudoginsenoside Rt1 affects uterine contractility, indicating its interaction with proteins involved in muscle contraction . These interactions highlight the compound’s potential in modulating physiological processes.

Cellular Effects

Pseudoginsenoside Rt1 exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that Pseudoginsenoside Rt1 exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation . It also has antioxidant and anti-inflammatory effects, which contribute to its protective role in cellular health . These cellular effects underscore the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of Pseudoginsenoside Rt1 involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, Pseudoginsenoside Rt1 has been shown to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses . Additionally, it modulates gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell survival and apoptosis . These molecular mechanisms provide insights into the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pseudoginsenoside Rt1 change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Pseudoginsenoside Rt1 remains stable under certain conditions, allowing for sustained biological activity . Its degradation products may also exhibit biological activity, contributing to the overall effects observed in in vitro and in vivo studies . Understanding these temporal effects is essential for optimizing the compound’s therapeutic applications.

Dosage Effects in Animal Models

The effects of Pseudoginsenoside Rt1 vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound exhibit beneficial effects, such as improved cognitive function and reduced inflammation . High doses may lead to toxic or adverse effects, including liver damage and gastrointestinal disturbances . These dosage effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.

Metabolic Pathways

Pseudoginsenoside Rt1 is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism leads to the formation of active metabolites that contribute to the compound’s biological effects. Additionally, Pseudoginsenoside Rt1 affects metabolic flux and metabolite levels, influencing overall metabolic homeostasis . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

Pseudoginsenoside Rt1 is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, Pseudoginsenoside Rt1 can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of Pseudoginsenoside Rt1 plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals may influence its localization, affecting its biological activity . Understanding the subcellular localization of Pseudoginsenoside Rt1 provides insights into its mechanism of action and potential therapeutic applications.

Propiedades

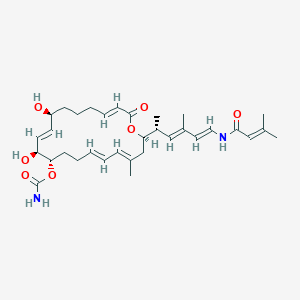

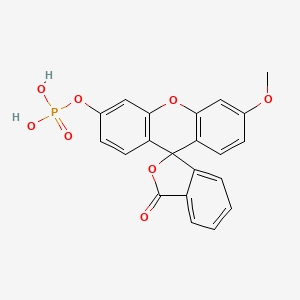

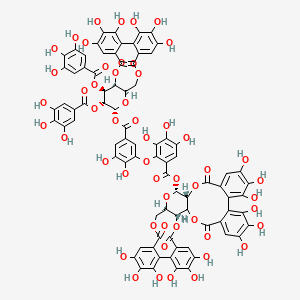

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-34(56)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-36(32(54)31(53)35(63-40)37(57)58)64-38-33(55)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23+,24+,25-,26+,27-,28-,29+,30-,31-,32-,33+,34+,35-,36+,38-,39-,40+,44-,45+,46+,47-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPBUIWNJRGZFW-HONMPOSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(CO7)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the sources of Pseudoginsenoside RT1?

A1: Pseudoginsenoside RT1 has been isolated from several plant sources, including:

Q2: What is the structure of Pseudoginsenoside RT1?

A2: While the exact molecular formula and weight are not specified in the provided abstracts, we can infer some structural information. Pseudoginsenoside RT1 is a saponin, meaning it has a sugar moiety attached to a non-sugar aglycone. The name "pseudoginsenoside" suggests a structural similarity to ginsenosides, which are triterpenoid saponins. Furthermore, research has identified both methyl and butyl ester derivatives of Pseudoginsenoside RT1 [, , ], indicating the presence of a carboxyl group in the molecule. Unfortunately, the specific spectroscopic data needed for full structural elucidation is not provided in the abstracts.

Q3: What are the reported biological activities of Pseudoginsenoside RT1?

A3: Pseudoginsenoside RT1 has been reported to exhibit several biological activities:

- Hypotensive activity: Studies using Randia siamensis extracts suggest that Pseudoginsenoside RT1 contributes to the extract's hypotensive effect by potentially acting directly on blood vessels to cause vasodilation. [, , ]

- Inhibition of superoxide anion generation and elastase release: In studies on Panax japonicus var. major extracts, Pseudoginsenoside RT1 butyl ester demonstrated potent inhibitory effects on superoxide anion generation and elastase release by human neutrophils stimulated with formyl-l-methionyl-l-leucyl-l-phenylalanine/cytochalasin B (fMLP/CB). []

Q4: How can researchers distinguish between naturally occurring Pseudoginsenoside RT1 and potential artifacts?

A4: A study focusing on Panax japonicus var. major described the development of a LC-MS/MS method specifically designed to differentiate between naturally occurring Pseudoginsenoside RT1 containing a butyl ester group and potentially artifactual forms of the compound. This method could be valuable for researchers working with Panax species. []

Q5: Are there any known methods for producing Pseudoginsenoside RT1 derivatives?

A5: Yes, research has shown that Fusarium equiseti, an endophytic fungus isolated from Panax japonicus, exhibits glycoside hydrolytic activity on total saponins from the plant. This fungus can convert Pseudoginsenoside RT1 to Pseudoginsenoside RP1 through biotransformation. This discovery presents a potential microbial approach for producing specific Pseudoginsenoside derivatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-fluorophenyl)-2,5,7-trimethyl-6-pyrazolo[1,5-a]pyrimidinyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B1258877.png)

![N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxo-2-thieno[3,2-c]quinolinecarboxamide](/img/structure/B1258878.png)

![2-[3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium-1-yl]acetic acid [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] ester](/img/structure/B1258882.png)

![(8R)-3-[3-[[2-(4-chlorophenoxy)-1-oxoethyl]amino]phenyl]-7-(1-oxo-3,3-diphenylpropyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-8-carboxamide](/img/structure/B1258886.png)